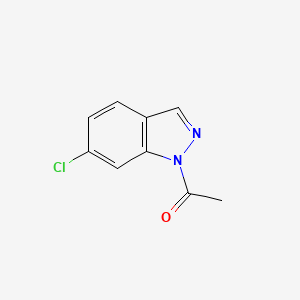

1-Acetyl-6-chloro-1H-indazole

Beschreibung

Historical Perspective on Indazole Derivatives in Drug Discovery

The exploration of indazole derivatives in drug discovery dates back several decades, with a significant number of compounds entering clinical trials and reaching the market. researchgate.netresearchgate.net Historically, research has focused on the synthesis of indazole analogs with diverse substituents to modulate their biological activity. researchgate.net Marketed drugs containing the indazole scaffold, such as the anti-inflammatory drug Bendazac and the anticancer agent Axitinib, underscore the therapeutic potential of this heterocyclic system. nih.govalnoor.edu.iq The continuous development of synthetic methodologies has enabled the creation of a vast library of indazole derivatives, fueling further investigations into their therapeutic applications. nih.gov

Academic Rationale for Investigating 1-Acetyl-6-chloro-1H-indazole

The specific compound, this compound, has attracted academic interest due to the unique combination of its structural features. The presence of a chlorine atom at the 6-position and an acetyl group at the N1-position of the indazole ring can significantly influence its electronic properties, lipophilicity, and steric hindrance, thereby modulating its biological activity. The acetyl group, in particular, can impact the compound's metabolic stability and pharmacokinetic profile.

Research into this compound is driven by the broader interest in developing novel kinase inhibitors, as many indazole derivatives have shown potent inhibitory activity against various protein kinases implicated in cancer and other diseases. nih.govnih.gov The specific substitution pattern of this compound makes it a candidate for exploring structure-activity relationships (SAR) within this class of compounds. Investigations into its potential as an anticancer agent are supported by studies on similar chlorinated indazole derivatives that have demonstrated antiproliferative and apoptotic activity. nih.govnih.gov

Overview of Research Trajectories for N-Acetylated Indazoles

The N-acetylation of indazoles represents a key synthetic strategy to modify their physicochemical and biological properties. rsc.org Research in this area has explored the impact of the acetyl group on the compound's ability to interact with specific biological targets. For instance, N-acylated indoles, a related class of heterocycles, are found in numerous biologically active compounds and have been the subject of extensive research. rsc.org

The development of mild and selective N-acylation methods has been a significant focus, allowing for the efficient synthesis of these derivatives. rsc.org Studies on N-acetylated indazoles often involve their evaluation as inhibitors of various enzymes, including protein kinases. nih.gov The research trajectory for these compounds includes not only their synthesis and biological evaluation but also computational studies to understand their binding modes and guide the design of more potent and selective analogs. longdom.org Furthermore, the synthesis of N-acetylated indazoles linked to other heterocyclic scaffolds is an emerging area of research aimed at creating novel molecular entities with enhanced biological activity. mdpi.com

Detailed Research Findings

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(6-chloroindazol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c1-6(13)12-9-4-8(10)3-2-7(9)5-11-12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBUGDGXAYHVXBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=C(C=CC(=C2)Cl)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90505276 | |

| Record name | 1-(6-Chloro-1H-indazol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90505276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

708-40-7 | |

| Record name | 1-(6-Chloro-1H-indazol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90505276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Synthesis of 1 Acetyl 6 Chloro 1h Indazole

Total Synthesis Approaches to the 1-Acetyl-6-chloro-1H-indazole Core

The total synthesis of this compound can be approached in a sequence where the indazole ring is first formed and subsequently functionalized, or where a pre-functionalized benzene (B151609) derivative is used as a starting material for cyclization.

The formation of the indazole ring system is the critical step in the synthesis. A common and historical method is the Jacobson indazole synthesis. thieme-connect.de This process typically starts from 2-alkylanilines, which undergo acetylation, nitrosation, and then thermal cyclization to produce 1-acetyl-1H-indazoles. thieme-connect.dethieme-connect.de Subsequent hydrolysis can then yield the 1H-indazole. thieme-connect.de

For the synthesis of a 6-chloroindazole, the starting material would be a correspondingly substituted aniline (B41778), such as 4-chloro-2-methylaniline (B164923). The general steps are:

Acetylation: The aniline is first acetylated to form the corresponding 2-methylacetanilide. For example, 2-methyl-6-chloroaniline can be reacted with acetic anhydride. google.com

Nitrosation and Cyclization: The resulting acetanilide (B955) is then treated with a nitrosating agent, such as sodium nitrite (B80452) in acetic acid, which leads to the formation of an N-nitroso intermediate that cyclizes to form the 1-acetyl-1H-indazole ring. thieme-connect.degoogle.com

An alternative pathway involves the diazotization of a 2-alkylaniline with an electron-withdrawing group, which can facilitate ring closure. For instance, the diazotization of 2-methyl-5-nitroaniline, followed by the decomposition of the diazonium salt, yields 6-nitro-1H-indazole. thieme-connect.de This nitro-group could then potentially be converted to a chloro-group in subsequent steps.

Modern variations of these cyclization reactions aim to improve yields and reaction conditions. For example, phase-transfer catalysis has been employed for the cyclization of diazonium salts derived from 2-alkylanilines. thieme-connect.de

Table 1: Selected Cyclization Methods for Indazole Synthesis

| Method | Starting Material | Key Reagents | Product | Typical Yield | Reference |

|---|---|---|---|---|---|

| Jacobson Synthesis | 2-Methyl-4-chloroaniline | 1. Acetic Anhydride 2. Sodium Nitrite, Acetic Acid | This compound | Moderate | thieme-connect.degoogle.com |

| Diazotization/Cyclization | 2-Methyl-5-nitroaniline | 1. Sodium Nitrite, HCl 2. Heat | 6-Nitro-1H-indazole | 47-94% | thieme-connect.de |

| From o-Fluorobenzaldehydes | 2-Fluoro-5-chlorobenzaldehyde | Hydrazine (B178648) | 6-Chloro-1H-indazole | Variable | researchgate.net |

Once 6-chloro-1H-indazole is obtained, the final step is the introduction of the acetyl group. Indazole has two nitrogen atoms (N1 and N2) available for acylation, making regioselectivity a key consideration. The acylation of indazoles is generally regioselective for the N1 position, which is considered the more thermodynamically stable product. nih.govbeilstein-journals.org

The standard procedure for the synthesis of this compound involves treating 6-chloro-1H-indazole with an acetylating agent like acetic anhydride. researchgate.net The reaction can be performed in acetic acid or under reflux conditions. This method is often efficient, providing the desired N1-acylated product in good yield. It has been suggested that N-acylation may initially occur at the N2 position, followed by an isomerization to the more stable N1-acylindazole. nih.govbeilstein-journals.org

Table 2: Conditions for N1-Acylation of 6-Chloro-1H-indazole

| Acetylating Agent | Solvent/Catalyst | Conditions | Product | Reference |

|---|---|---|---|---|

| Acetic Anhydride | Acetic Acid | Room Temperature | This compound | researchgate.net |

| Acetic Anhydride | None (Neat) | Reflux | This compound | researchgate.net |

The chloro substituent at the C6-position can be introduced either before or after the formation of the indazole ring.

Pre-Cyclization Chlorination: The most direct method involves starting with a commercially available, pre-chlorinated benzene derivative. As mentioned in section 2.1.1, using 4-chloro-2-methylaniline as a precursor in the Jacobson synthesis directly yields the 6-chloroindazole core. google.com This is often the preferred industrial route due to the availability of starting materials.

Post-Cyclization Chlorination: Direct chlorination of the 1H-indazole ring is also possible but can lead to a mixture of products. Chlorination in an acidic medium can yield a non-regioselective mixture of 3-chloro, 3,5-dichloro, and 3,5,7-trichloro-1H-indazoles. Therefore, achieving selective chlorination at the C6 position on an unsubstituted indazole ring is challenging and less synthetically useful for this specific target.

Regioselective Acylation at the N1-Position of Chlorinated Indazoles

Derivative Synthesis from this compound

This compound serves as a versatile intermediate for the synthesis of more complex molecules. Modifications can be made to both the indazole ring and the acetyl group.

While the C-Cl bond is relatively stable, it can participate in certain transition-metal-catalyzed cross-coupling reactions, although this is less common than for bromo or iodo analogs. More typically, other functional groups that might be present on the ring can be manipulated. For instance, if a nitro group were present (e.g., in 1-acetyl-6-nitro-1H-indazole), it could be reduced to an amine, which could then undergo a wide range of further reactions such as diazotization or acylation.

The N1-acetyl group plays a significant role in the reactivity of the indazole system. It is an electron-withdrawing group that can influence the aromaticity and reactivity of the heterocyclic ring.

Deacetylation: The most common transformation of the acetyl group is its removal. Deacetylation of 1-acetyl-1H-indazoles can be readily achieved by hydrolysis under acidic or basic conditions. thieme-connect.desemanticscholar.org Treatment with strong acids like hydrochloric acid or sulfuric acid, followed by neutralization, effectively cleaves the acetyl group to yield the corresponding 1H-indazole. thieme-connect.de For example, a suspension of a 1-acetyl-1H-indazole-3-carboxylate derivative can be refluxed with sodium hydroxide (B78521) in water to achieve both hydrolysis of the ester and deacetylation. semanticscholar.org This reaction is fundamental for using the acetyl group as a protecting group for the N1 position during other synthetic transformations.

Other Transformations: The carbonyl of the acetyl group itself is a site for potential reactions. While less common for this specific substrate, N-acetyl groups on heterocycles can, in principle, undergo condensation reactions at the alpha-carbon if conditions are suitable for deprotonation. However, the primary synthetic utility of the acetyl group in this context is as a readily introduced and removed directing or protecting group. acs.orgekb.eg

Synthesis of Conjugates and Prodrugs

The molecular framework of this compound serves as a valuable scaffold in medicinal chemistry for the development of more complex molecular entities through conjugation. Conjugates are formed by linking the indazole core to other chemical moieties, often to modulate biological activity or targeting. For instance, the amine derivative of the indazole can be reacted to form sulfonamide conjugates. In one documented synthesis, 3-chloro-6-nitroindazole is first reduced to the corresponding amine using stannous chloride (SnCl₂). This amine intermediate is then dissolved in pyridine (B92270) and reacted with 4-methoxybenzenesulfonyl chloride to yield N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide. iucr.org

Patents also describe the conjugation of the 6-chloro-1H-indazole core with other heterocyclic systems. For example, 5-Bromo-6-chloro-1H-indazole-3-amine can be used as a starting material to create elaborate conjugates where the indazole unit is linked via an aminomethyl bridge to substituted imidazole (B134444) carboxamides. google.com

The concept of a prodrug—an inert compound that is converted into a pharmacologically active agent in the body through metabolic processes—is a key strategy in drug design. nih.gov While specific studies extensively detailing this compound as a prodrug are not prevalent, its structure lends itself to this application. The N-acetyl group can function as a prodrug moiety. It is conceivable that, upon administration, metabolic enzymes such as amidases could cleave the acetyl group, releasing the parent compound, 6-chloro-1H-indazole. This biotransformation would unmask the N-H group of the pyrazole (B372694) ring, which is often crucial for biological interactions. This strategy can be used to improve properties such as solubility or bioavailability.

Advanced Synthetic Strategies and Methodological Innovations

Beyond classical methods, the synthesis of the indazole ring system has been the subject of significant methodological innovation. nih.gov Modern strategies focus on improving efficiency, atom economy, and functional group tolerance, often through the use of catalysis. researchgate.netresearchgate.net These advanced approaches, while often demonstrated on the broader class of indazoles, are directly applicable to the synthesis of the 6-chloro-1H-indazole core, which is the precursor to its acetylated form.

Catalytic Approaches in this compound Synthesis

Catalysis offers powerful tools for constructing the indazole heterocycle with high efficiency and selectivity. Transition-metal-catalyzed cross-coupling reactions and C-H functionalization are at the forefront of these innovations. nih.gov These methods often provide milder reaction conditions and broader substrate scope compared to traditional cyclization techniques. researchgate.net

Several catalytic systems have been developed for indazole synthesis:

Silver(I)-Catalyzed Synthesis : Silver salts, such as AgNTf₂, can mediate the intramolecular oxidative C-H amination of arylhydrazones to form the indazole ring. acs.org This method is effective for producing a variety of 3-substituted indazoles. nih.gov

Palladium-Catalyzed Synthesis : Palladium catalysts are widely used for intramolecular C-N bond formation. niif.hu For example, a mixture of a 2-bromobenzaldehyde (B122850) and a hydrazine can be cyclized in the presence of a palladium acetate (B1210297) (Pd(OAc)₂) catalyst to form the indazole ring. thieme-connect.de

Copper-Catalyzed Synthesis : Copper catalysts have been employed for N-N bond formation, using molecular oxygen as the terminal oxidant, presenting a green and efficient pathway to the indazole core. researchgate.net Copper has also been used in one-pot procedures for N-arylation of the resulting indazole. researchgate.net

Cobalt-Catalyzed Synthesis : Cobalt catalysts have been used in the coupling of nitroarenes and arylhydrazines to furnish substituted 1H-indazoles, tolerating functional groups like chloro and bromo. researchgate.net

Below is a table summarizing various catalytic approaches applicable to the synthesis of the indazole scaffold.

| Catalyst System | Reaction Type | Starting Materials (General) | Key Advantages |

| Silver(I) salts (e.g., AgNTf₂) | Intramolecular Oxidative C-H Amination | Arylhydrazones | Efficient C-N bond formation |

| Palladium(II) acetate / dppp | Intramolecular Buchwald-Hartwig Amination | 2-Halo-benzaldehydes and hydrazines | High functional group tolerance |

| Copper salts | N-N Bond Formation / N-Arylation | Hydrazones / Indazoles and aryl halides | Use of O₂ as oxidant; one-pot procedures |

| Cobalt(II) acetylacetonate | Coupling / Cyclization | Substituted nitroarenes and arylhydrazines | Avoids pre-functionalized starting materials researchgate.net |

Green Chemistry Principles in Indazole Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of heterocyclic compounds like indazoles.

A notable example is the use of natural, biodegradable catalysts. One study reports the synthesis of 1H-indazoles using lemon peel powder (LPP) as an efficient, green, and natural catalyst. niif.hu The reaction between a 2-substituted aromatic aldehyde and hydrazine hydrate (B1144303) proceeds under ultrasound irradiation, which can enhance reactivity and reduce reaction times. niif.hu This method avoids the use of harsh or toxic catalysts and employs a readily available, biodegradable material. niif.hu

Electrochemical synthesis represents another green approach. An electrochemical method for the radical Csp²–H/N–H cyclization of arylhydrazones has been developed to produce 1H-indazoles. rsc.org This technique avoids the need for chemical oxidants, reducing waste and improving the environmental profile of the synthesis. Transition-metal-catalyzed reactions that feature high atom economy and the ability to use readily available starting materials without extensive pre-functionalization also align with green chemistry principles. researchgate.net

Spectroscopic and Crystallographic Characterization of 1 Acetyl 6 Chloro 1h Indazole

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton NMR (¹H NMR) Chemical Shift Analysis

In the ¹H NMR spectrum of an indazole derivative, distinct signals are expected for the aromatic protons on the bicyclic ring system and the protons of the acetyl group. For a related compound, 1-(5-bromo-1H-indazol-3-yl)ethanone, the acetyl methyl protons are observed as a singlet in the range of δ 2.6–2.8 ppm. The aromatic protons of the indazole ring typically appear in the downfield region, generally between δ 7.0 and 8.5 ppm, with their specific chemical shifts and coupling patterns being influenced by the positions of the chloro and acetyl substituents.

Table 1: Predicted ¹H NMR Data for 1-Acetyl-6-chloro-1H-indazole

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Acetyl CH₃ | ~2.7 | Singlet |

| H-3 | ~8.1 | Singlet |

| H-4 | ~7.8 | Doublet |

| H-5 | ~7.3 | Doublet of doublets |

Note: This is a table of predicted values based on known spectroscopic data of similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) Spectral Interpretation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Key resonances for this compound would include the carbonyl carbon of the acetyl group, typically found in the range of δ 168-172 ppm, and the methyl carbon of the acetyl group, which would appear further upfield. The aromatic carbons of the indazole ring would generate a series of signals in the δ 110-150 ppm region. The carbon atom bonded to the chlorine (C-6) would have its chemical shift influenced by the electronegativity of the halogen.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Acetyl C=O | ~169 |

| Acetyl CH₃ | ~24 |

| C-3 | ~135 |

| C-3a | ~122 |

| C-4 | ~126 |

| C-5 | ~122 |

| C-6 | ~133 |

| C-7 | ~115 |

Note: This is a table of predicted values based on known spectroscopic data of similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To definitively assign the proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons in the aromatic ring, helping to trace the connectivity of the benzene (B151609) portion of the indazole core.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation) would establish the direct one-bond correlations between protons and the carbons they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations. For instance, it would show correlations from the acetyl protons to the acetyl carbonyl carbon and to the N-1 nitrogen's neighboring carbons in the indazole ring, confirming the position of acetylation.

Infrared (IR) and Mass Spectrometry (MS) for Molecular Confirmation

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, a strong absorption band corresponding to the carbonyl (C=O) stretch of the acetyl group would be expected around 1700-1720 cm⁻¹. Vibrations associated with the aromatic C-H and C=C bonds of the indazole ring would also be present.

Mass spectrometry (MS) determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight of approximately 194.6 g/mol . scbt.com The presence of a chlorine atom would be indicated by a characteristic isotopic pattern for the molecular ion, with a peak at [M+2]⁺ that is about one-third the intensity of the [M]⁺ peak.

Table 3: Key Spectroscopic Data for this compound

| Technique | Feature | Expected Value |

|---|---|---|

| IR | Carbonyl (C=O) Stretch | ~1710 cm⁻¹ |

| MS | Molecular Ion [M]⁺ (for ³⁵Cl) | ~194 m/z |

Note: These are predicted values based on the compound's structure and data from similar compounds.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms and the detailed geometry of the molecule.

Molecular Conformation and Bond Geometries

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide |

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Detailed information and data tables regarding the crystal packing and specific intermolecular interactions of this compound are not available in the reviewed literature.

Torsion Angle Analysis and Planarity of Ring Systems

A quantitative analysis of torsion angles and the planarity of the ring systems for this compound, including a data table of relevant torsion angles, cannot be generated as the primary crystallographic data is not published. For comparative purposes, studies on other indazole derivatives, such as 1-(6-Nitro-1H-indazol-1-yl)ethanone, have shown that the indazole moiety is essentially planar and the acetyl group can be slightly twisted out of the indazole plane. iucr.org However, specific values for the chloro-substituted title compound are unknown.

Computational and Theoretical Investigations of 1 Acetyl 6 Chloro 1h Indazole

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1-Acetyl-6-chloro-1H-indazole, DFT calculations can reveal fundamental properties related to its reactivity and intermolecular interactions. Such calculations are typically performed using specific functionals and basis sets, for instance, the B3LYP hybrid functional with a 6-311+G(d,p) basis set, which has been applied to similar heterocyclic systems. researchgate.net

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. Computational studies on related acetyl-indazole derivatives provide insights into the expected electronic arrangements.

For this compound, the electron-withdrawing nature of the acetyl group and the chlorine atom would influence the energy levels of these orbitals. The HOMO is likely distributed over the electron-rich indazole ring system, while the LUMO may be localized around the acetyl group and the pyrazolic part of the indazole core.

Table 1: Illustrative Frontier Molecular Orbital Data This table presents typical values that could be expected from a DFT analysis of an indazole derivative, for illustrative purposes.

| Parameter | Typical Energy Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.5 to -7.5 | Indicates electron-donating capability. |

| LUMO Energy | -1.0 to -2.0 | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 4.5 to 6.5 | Correlates with chemical stability and reactivity. |

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the molecule's surface. It is invaluable for predicting how a molecule will interact with other entities, particularly in biological systems. The map uses a color spectrum to show different potential values: red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies electron-deficient regions (positive potential), susceptible to nucleophilic attack.

In this compound, the MEP map would likely show a strong negative potential (red) around the carbonyl oxygen of the acetyl group, making it a primary site for hydrogen bond donation. chemrxiv.org The hydrogen atoms on the aromatic ring would exhibit a positive potential (blue), and the region around the chlorine atom would also be of interest for potential halogen bonding interactions.

Frontier Molecular Orbital Analysis

Molecular Docking Studies for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms. Indazole derivatives have been studied as inhibitors of various enzymes, including kinases and cyclooxygenase-2 (COX-2). innovareacademics.inresearchgate.net

Docking simulations of this compound against a protein target would reveal a detailed profile of its interactions within the binding site. These interactions are crucial for stabilizing the ligand-protein complex. Common interactions for indazole-based compounds include:

Hydrogen Bonds: Often formed between the indazole nitrogen atoms or the acetyl oxygen and amino acid residues like Arginine or Tyrosine. innovareacademics.in

Pi-Pi Stacking: Interactions between the aromatic indazole ring and aromatic residues such as Phenylalanine, Tyrosine, or Tryptophan.

Hydrophobic Interactions: Involving the chloro-substituted benzene (B151609) ring of the indazole and nonpolar residues in the binding pocket.

Table 2: Potential Protein Targets and Interaction Profiles for Indazole Scaffolds This table is based on findings for various indazole derivatives and illustrates potential interactions.

| Potential Protein Target Class | Example Target | Key Interacting Residues (Examples) | Primary Interaction Types |

|---|---|---|---|

| Protein Kinases | JAK3, ROCK1 researchgate.net | Cys, Leu, Val, Ala | Hydrogen Bonds, Hydrophobic Interactions |

| Cyclooxygenases | COX-2 innovareacademics.in | Arg120, Tyr355, Ala527 innovareacademics.in | Hydrogen Bonds, Amide-Pi Stacking |

| Cholinesterases | AChE nih.gov | Trp, Tyr, Phe | Pi-Pi Stacking, Hydrogen Bonds |

Docking programs use scoring functions to estimate the binding affinity (or binding energy) of the ligand to the protein, typically expressed in kcal/mol. A more negative score indicates a stronger, more favorable binding interaction. Docking studies on similar 1H-indazole derivatives have reported binding energies ranging from -8.0 to -9.5 kcal/mol against targets like COX-2, suggesting potent inhibitory potential. innovareacademics.in

Table 3: Example Binding Affinity Scores from Docking Studies of Related Indazoles These values are illustrative and derived from studies on similar compounds to demonstrate typical outputs of docking calculations.

| Compound Type | Protein Target | Predicted Binding Affinity (kcal/mol) innovareacademics.in |

|---|---|---|

| 6-bromo-1H-indazol-1-yl-(3,4-difluorophenyl)methanone | COX-2 (3NT1) | -9.11 |

| (6-bromo-1H-indazol-1-yl)(p-tolyl)methanone | COX-2 (3NT1) | -8.80 |

| 6-bromo-1H-indazol-1-yl-(4-fluorophenyl)methanone | COX-2 (3NT1) | -8.49 |

Ligand-Protein Interaction Profiling

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

While molecular docking provides a static picture of the binding event, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movements and interactions of atoms and molecules over time, providing crucial information about the stability of the ligand-protein complex. An MD simulation of this compound bound to a target protein would assess the conformational changes and the stability of the key interactions identified in docking. innovareacademics.inresearchgate.net

Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the system, and the Root Mean Square Fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein. Stable hydrogen bonds and other interactions over the simulation time (typically nanoseconds) would confirm the docking prediction and suggest a stable binding mode. researchgate.netresearchgate.net

Ligand-Target Complex Dynamics

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. mdpi.com For a potential drug candidate like this compound, MD simulations provide critical insights into its binding stability and the dynamic nature of its interaction with a biological target, such as a protein kinase or enzyme. nih.govnih.gov

Research on other indazole derivatives has successfully used MD simulations to understand their mechanism of action. For instance, simulations of indazole-based inhibitors bound to targets like VEGFR2 kinase, HSP90, and various caspases have revealed the key interactions that stabilize the ligand-protein complex. nih.govrcsb.orgmdpi.com These studies often show that the indazole core forms crucial hydrogen bonds and π-stacking interactions within the active site. mdpi.com A study on indazole-pyrimidine derivatives demonstrated that MD simulation parameters like Root Mean Square Deviation (RMSD) and Radius of Gyration (RoG) can confirm the stability of the compound in the binding pocket over the simulation time, typically nanoseconds. nih.gov

In a hypothetical MD simulation of this compound bound to a kinase target, such as a cyclin-dependent kinase (CDK) or VEGFR2, one would expect to observe specific, stable interactions. The acetyl group could act as a hydrogen bond acceptor, while the indazole ring system could engage in hydrophobic and π-π stacking interactions with aromatic residues like Phenylalanine (Phe) or Tyrosine (Tyr) in the binding pocket. The chlorine atom at the C6 position would likely form halogen bonds or occupy a hydrophobic sub-pocket, contributing to binding affinity and selectivity.

Table 1: Representative Example of Key Interactions for an Indazole Ligand in a Kinase Active Site from a Molecular Dynamics Simulation This table is a hypothetical representation based on findings for analogous indazole compounds. mdpi.com

| Interacting Residue | Interaction Type | Distance (Å) | Stability over Simulation |

| Glu917 (backbone) | Hydrogen Bond (H-donor: Indazole NH) | ~2.3 | High |

| Cys919 (backbone) | Hydrogen Bond (H-acceptor: Acetyl O) | ~2.9 | Moderate |

| Phe918 | π-π Stacking (Indazole Ring) | ~4.5 | High |

| Val848 | Hydrophobic Interaction | ~3.8 | High |

| Lys868 | Hydrophobic Interaction (Chloro group) | ~4.1 | Moderate |

Solvent Effects and Conformational Ensembles

The conformation of a molecule—its three-dimensional shape—is not static and can be significantly influenced by its environment, particularly the solvent. rsc.org Computational methods are used to explore the conformational ensemble (the collection of low-energy shapes a molecule can adopt) and to understand how solvent properties like polarity affect conformational stability. pnas.org

For indazole derivatives, theoretical studies have shown that the 1H-tautomer, as seen in this compound, is generally more stable than the 2H-tautomer, and this preference is not typically reversed by solvent effects. austinpublishinggroup.com However, the choice of solvent can be critical in synthetic procedures, influencing the regioselectivity of reactions like N-alkylation. Studies have shown that the ratio of N-1 to N-2 substituted products can be controlled by varying the solvent and base. beilstein-journals.org Computational models, often using a Polarizable Continuum Model (PCM), can help rationalize these findings by calculating the energies of different conformations and reaction intermediates in various solvents. researchgate.net

A computational analysis of this compound would likely investigate the rotational barrier of the N-acetyl group. The planarity of the molecule and its interaction with water molecules versus a non-polar solvent would be examined. In a polar solvent like water, conformations that maximize the exposure of the polar acetyl and nitrogen groups would be favored. In contrast, in a non-polar environment, such as the interior of a protein, a more compact conformation might be preferred. These solvent-dependent conformational preferences are crucial for predicting both chemical reactivity and biological activity.

Table 2: Representative Calculated Energy of Different Tautomers/Conformers in Various Solvents This table is a hypothetical representation based on general principles and findings for related indazoles. austinpublishinggroup.comresearchgate.net

| Compound/Conformer | Solvent | Calculation Method | Relative Energy (kcal/mol) |

| This compound | Gas Phase | DFT/B3LYP | 0 (Reference) |

| 2-Acetyl-6-chloro-1H-indazole | Gas Phase | DFT/B3LYP | +3.8 |

| This compound | Water (PCM) | DFT/B3LYP | -1.5 |

| This compound | Chloroform (PCM) | DFT/B3LYP | -0.5 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity of a chemical compound based on its physicochemical properties or structural features, known as descriptors. ecetoc.orgepa.gov These models are widely used in drug discovery to prioritize the synthesis of new compounds and to understand the structural requirements for activity. nih.gov

The indazole scaffold has been the subject of numerous QSAR studies for various biological targets. For example, 2D and 3D-QSAR models have been successfully developed for indazole derivatives as inhibitors of Tyrosine Threonine Kinase (TTK) and Hypoxia-Inducible Factor-1α (HIF-1α), both of which are important in cancer therapy. nih.govresearchgate.netlongdom.org These studies identify key descriptors that correlate with inhibitory activity. Common descriptors include electronic properties (e.g., partial charges on atoms), steric properties (e.g., molecular volume or surface area), and hydrophobic properties (e.g., LogP). longdom.org The resulting models can then be used to predict the activity of new, unsynthesized indazole analogues.

A QSAR study on a series of compounds including this compound would likely identify the N-acetyl group and the C6-chloro substituent as important features. The 3D-QSAR contour maps would likely show that:

A bulky, electronegative group (like the chloro atom) at the C6 position is favorable for activity.

A hydrogen-bond acceptor feature (like the acetyl carbonyl) at the N1 position is critical for binding.

Table 3: Representative QSAR Descriptors and their Hypothetical Contribution to Inhibitory Activity This table is a hypothetical example based on QSAR studies of analogous indazole kinase inhibitors. researchgate.netlongdom.org

| Descriptor | Descriptor Type | Value for this compound | Contribution to Activity |

| TPSA | Physicochemical | 34.89 Ų | Positive |

| LogP | Hydrophobicity | 2.15 | Positive |

| ES_Sum_C6 | Electrostatic | Negative | Positive (Favorable) |

| S_VHY_N1_Subst | Steric/Hydrophobic | Favorable Volume | Positive (Favorable) |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a computational technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for a molecule to exert a specific biological effect. ugm.ac.id This pharmacophore model can then be used as a 3D query to search large compound libraries in a process called virtual screening, aiming to identify new molecules with potential activity. nih.gov

The indazole core is frequently identified as a key component of pharmacophores for various drug targets, including kinases and G-protein-coupled receptors. samipubco.com Studies have developed pharmacophore models based on known active indazole derivatives to discover new inhibitors for targets like Fibroblast Growth Factor Receptor (FGFR) and Estrogen Receptor Alpha (ERα). ugm.ac.idnih.gov A typical pharmacophore for an indazole-based kinase inhibitor might include a hydrogen bond acceptor (from the acetyl group), a hydrogen bond donor (from the indazole NH, if unsubstituted, or mimicked by other interactions), and a hydrophobic/aromatic feature (from the fused ring system). nih.govacs.org

If this compound were identified as a hit from a high-throughput screen, a pharmacophore model could be built based on its structure and binding mode. This model would highlight the importance of the N1-acetyl group as a hydrogen bond acceptor, the indazole ring as a hydrophobic and aromatic feature, and the C6-chloro as a feature occupying a specific hydrophobic pocket. This model could then be used in a virtual screening campaign to find other commercially available or virtual compounds that match these features, potentially leading to the discovery of novel and diverse chemical scaffolds with similar activity.

Table 4: Representative Pharmacophore Features Derived from an Indazole-Based Ligand This table is a hypothetical representation based on pharmacophore models for analogous compounds. ugm.ac.idnih.gov

| Feature Type | Location on Ligand | Vector/Radius | Importance Score |

| Hydrogen Bond Acceptor | Acetyl Carbonyl Oxygen | Vector pointing outwards | 0.95 |

| Aromatic Ring | Center of Benzene Ring | 1.5 Å Radius | 0.92 |

| Aromatic Ring | Center of Pyrazole (B372694) Ring | 1.4 Å Radius | 0.88 |

| Hydrophobic Center | Chlorine Atom at C6 | 1.2 Å Radius | 0.75 |

Pharmacological and Biological Research on 1 Acetyl 6 Chloro 1h Indazole and Analogs

Anticancer Activity and Cytotoxicity Studies

Indazole derivatives are established as valuable templates for the development of novel anticancer agents, with several indazole-based drugs, such as Axitinib and Pazopanib, already in clinical use. researchgate.net Research has shown that 1-Acetyl-6-chloro-1H-indazole and its analogs exhibit significant cytotoxic effects against various cancer cell lines.

The anticancer potential of indazole derivatives has been evaluated against a panel of human cancer cell lines. These in vitro studies are crucial for identifying the spectrum of activity and the potency of these compounds. For instance, a derivative of 1H-indazole-3-amine, compound 6o , demonstrated a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with a half-maximal inhibitory concentration (IC50) value of 5.15 µM. nih.gov Notably, this compound showed significantly lower cytotoxicity against normal human embryonic kidney cells (HEK-293), with an IC50 of 33.2 µM, indicating a degree of selectivity for cancer cells. nih.gov

Other studies on indazole analogs have shown broad cytotoxic activity. Analogs of curcumin (B1669340) incorporating an indazole structure were tested against breast (MCF-7), cervical (HeLa), and colorectal (WiDr) cancer cells, showing low to moderate cytotoxicity. japsonline.com Specifically, one such analog, compound 3b , was most effective against WiDr cells, with an IC50 of 27.20 µM and a high selectivity index. japsonline.com Further research has highlighted the activity of other indazole derivatives against liver (HEP3BPN 11), breast (MDA 453), and leukemia (HL 60) cell lines. researchgate.net

| Compound/Analog | Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| Compound 6o (1H-indazole-3-amine analog) | K562 | Chronic Myeloid Leukemia | 5.15 | nih.gov |

| Compound 6o (1H-indazole-3-amine analog) | HEK-293 | Normal Kidney (Selectivity) | 33.2 | nih.gov |

| Compound 3b (Curcumin-indazole analog) | WiDr | Colorectal Carcinoma | 27.20 | japsonline.com |

| Indazole Analog | HeLa | Cervical Cancer | 8.0 |

The cytotoxic effects of indazole derivatives are often mediated through the induction of programmed cell death (apoptosis) and interference with the cell division cycle. Studies on an analog of 1H-indazole-3-amine, compound 6o , confirmed that it induces apoptosis in K562 leukemia cells in a dose-dependent manner. nih.gov Further investigation revealed that this process is potentially mediated through the inhibition of Bcl-2 family proteins and modulation of the p53/MDM2 pathway. nih.gov When K562 cells were treated with increasing concentrations of this compound (10, 12, and 14 µM), the total apoptosis rates rose to 9.64%, 16.59%, and 37.72%, respectively. nih.gov

In addition to apoptosis, cell cycle arrest is another key mechanism. Some indazole analogs have been shown to cause an arrest at specific phases of the cell cycle. For example, one α-carboline derivative, an analog of a benzyl (B1604629) indazole compound, induced G2/M arrest in COLO 205 colorectal cancer cells. nih.gov Other derivatives have been found to cause cell cycle arrest at the G1/S transition phase. researchgate.net This interference with cell cycle progression prevents cancer cells from proliferating.

The indazole core is a recognized pharmacophore for developing protein kinase inhibitors, which are crucial in targeted cancer therapy. nih.govrsc.org Kinases are enzymes that play a vital role in cell signaling pathways controlling growth, proliferation, and survival; their dysregulation is a hallmark of many cancers. nih.gov

Indazole derivatives have been successfully developed as inhibitors of various specific kinases. nih.gov For example, the 1H-indazole-3-amine structure is known to be an effective hinge-binding fragment, interacting with the hinge region of tyrosine kinases. nih.gov A significant target for indazole-based inhibitors is the Vascular Endothelial Growth Factor Receptor (VEGFR), particularly VEGFR-2, which is critical for tumor angiogenesis—the formation of new blood vessels that supply tumors. nih.govresearchgate.net By inhibiting VEGFR-2, these compounds can suppress blood flow to tumors. nih.gov Furthermore, certain 1H-indazole-4,7-diones have demonstrated inhibitory effects on the activity and phosphorylation of Akt1, a key protein in a signaling pathway that promotes cell survival and proliferation. spandidos-publications.com

Mechanism-Based Anticancer Studies (e.g., Apoptosis Induction, Cell Cycle Arrest)

Anti-inflammatory Potential and Modulation of Inflammatory Pathways

Beyond their anticancer properties, indazole compounds have been explored for their anti-inflammatory activities. researchgate.net Inflammation is a complex biological response, and chronic inflammation is linked to various diseases, including cancer. tandfonline.com

A primary mechanism for the anti-inflammatory action of many drugs is the inhibition of cyclooxygenase (COX) enzymes. nih.gov These enzymes, which exist as two main isoforms (COX-1 and COX-2), are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. nih.govbrieflands.com Research has indicated that this compound specifically functions as an inhibitor of COX-2. The therapeutic advantage of selective COX-2 inhibition is that it can reduce inflammation while potentially avoiding the gastrointestinal side effects associated with the inhibition of the COX-1 isoform, which is involved in protecting the stomach lining. nih.govbrieflands.com

The inhibition of COX-2 has direct consequences on inflammatory signaling pathways, including the production of cytokines. Cytokines are signaling proteins that mediate and regulate immunity and inflammation. brieflands.com The inhibition of COX-2 by compounds like this compound leads to a decreased production of pro-inflammatory mediators, including prostaglandin (B15479496) E2 (PGE2) and Tumor Necrosis Factor-alpha (TNF-α). TNF-α is a major cytokine involved in systemic inflammation. brieflands.com By reducing the levels of such inflammatory cytokines, indazole derivatives can exert a significant anti-inflammatory effect, highlighting their potential for treating inflammatory conditions.

Cyclooxygenase (COX) Enzyme Inhibition Assays

Antimicrobial and Antifungal Activity Evaluations

Indazole derivatives have been a subject of interest for their potential as antimicrobial and antifungal agents. actapharmsci.comthieme-connect.de The core structure of indazole is a versatile template for the synthesis of novel compounds with activity against various pathogens. researchgate.netbanglajol.info

Research into the antibacterial properties of indazole derivatives has revealed that certain structural modifications can lead to significant activity against both Gram-positive and Gram-negative bacteria. For instance, a study involving 1-[(N-substituted aminothiocarbonylthio)acetyl]indazole derivatives, synthesized from 1-(chloroacetyl)indazole precursors, showed that some of these compounds exhibited noteworthy activity against Bacillus cereus and Staphylococcus aureus. actapharmsci.com

In a different study, indazole-quinolone hybrids were developed and evaluated as anti-virulence agents against Pseudomonas aeruginosa. mdpi.com The findings highlighted that derivatives with a chloro substituent at position 7 of the quinolone core were the most potent in inhibiting biofilm formation. mdpi.com Specifically, the 7-chloro-2-indazolyl-4-quinolone hybrid demonstrated a 35% inhibition of biofilm formation at a concentration of 25 µM. mdpi.com

Another area of investigation has been the synthesis of 1,2,3-triazole derivatives linked to a 6-bromo-1H-indazole scaffold. banglajol.info These compounds were assessed for their antimicrobial efficacy against various bacterial and fungal strains. banglajol.info The results indicated that some of the synthesized derivatives displayed moderate to good inhibition when compared to standard drugs. banglajol.info

Tuberculosis, caused by Mycobacterium tuberculosis, remains a significant global health issue, necessitating the development of new and effective drugs. plos.orgplos.org Indazole-containing compounds have emerged as a promising class of inhibitors targeting various aspects of M. tuberculosis physiology. researchgate.netmdpi.com

One approach has focused on inhibiting essential enzymes in the mycobacterial cell wall synthesis pathway. nih.gov Indazole sulfonamides have been identified as inhibitors of KasA, a β-ketoacyl-ACP synthase crucial for mycolic acid biosynthesis. nih.gov Optimization of these inhibitors has led to compounds with improved potency and pharmacokinetic properties. nih.gov

Another target is glutamate (B1630785) racemase, an enzyme involved in peptidoglycan synthesis. researchgate.net A study focused on developing indazole derivatives as inhibitors of this enzyme found that certain compounds were promising potent inhibitors, effective against both replicating and non-replicating bacteria. researchgate.net

Furthermore, inhibitors of thiamin biosynthesis in M. tuberculosis have been explored. plos.org Thiamin phosphate (B84403) synthase (MtTPS) has been identified as a potential drug target, and screening of various compounds has led to the identification of potential inhibitors of M. tuberculosis growth. plos.org

The table below summarizes the anti-mycobacterial activity of selected indazole derivatives from a study on glutamate racemase inhibitors. researchgate.net

| Compound | IC50 (µM) | MIC (µg/mL) |

| 11 | 6.32 ± 0.35 | 12.5 |

| 22 | 6.11 ± 0.51 | 12.5 |

IC50 values represent the concentration required for 50% inhibition of glutamate racemase. MIC values represent the minimum inhibitory concentration against M. tuberculosis H37Rv.

Broad-Spectrum Antibacterial Assessments

Investigation of Other Bioactivities (e.g., Neuroprotection, Analgesia)

Beyond antimicrobial effects, indazole derivatives have been investigated for a range of other biological activities, including neuroprotection and analgesia. The structural versatility of the indazole scaffold allows for its application in targeting various physiological pathways. thieme-connect.de

Some indazole derivatives have shown potential as neuroprotective agents. For instance, research on 1-(3-Methylbenzoyl)-1H-indazole-3-carbonitrile suggests it may have neuroprotective effects by inhibiting neuronal apoptosis and oxidative stress. Additionally, certain 6-bromo-1H-indazole derivatives have been noted for their potential as neuroprotective agents. banglajol.info Indazole- and indole-carboxamides have been identified as highly potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. acs.org

In the context of analgesia, 3-aryl-indazole derivatives have been reported as inhibitors of pan-Tropomyosin receptor kinase (pan-Trk), which is involved in pain pathways. rsc.org

Comprehensive Structure-Activity Relationship (SAR) Analysis

The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the indazole ring and any attached moieties. nih.govnih.gov Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds.

The N1-substituent on the indazole ring plays a significant role in modulating biological activity. The acetyl group at the N1 position, as seen in this compound, influences the electronic properties and conformation of the molecule, which can affect its interaction with biological targets.

In a study on 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives, the presence of the N-acetyl group was a common feature of the synthesized compounds that were evaluated for anti-tubercular and anti-microbial properties. nih.gov Another study on anti-inflammatory pyrazole (B372694) derivatives also featured the 1-acetyl group in the synthesized compounds. researchgate.net While these studies are on pyrazole derivatives, the structural similarity to indazoles suggests that the N1-acetyl group can be a key component for certain biological activities.

In the context of anticancer activity, the relocation of a methyl group from the N1 to the N2 position of the indazole ring was found to decrease the anti-proliferative activity of most compounds, underscoring the importance of the N1-substituent. rsc.org

The position and nature of halogen substituents on the indazole ring are critical determinants of biological efficacy and selectivity. The chloro group at the C6 position, as in this compound, can significantly impact the compound's properties.

In the development of allosteric CC-Chemokine Receptor 4 (CCR4) antagonists, it was found that small groups were tolerated at the C5, C6, or C7 positions, with C6-substituted analogues being preferred. acs.org This suggests that substitution at the C6 position can be favorable for certain biological targets.

For direct activators of adenosine (B11128) monophosphate-activated protein kinase (AMPK), the incorporation of small hydrophobic groups like a chloro at the C6 position of the indazole core resulted in up to a 10-fold increase in potency. acs.org Similarly, in the development of anti-cryptosporidium agents, a 6-chloro-1H-indazole was used as a starting material for synthesizing piperazine (B1678402) derivatives. nih.gov

Impact of Substitutions at Other Indazole Ring Positions

Substitutions at the C3-Position

The C3 position of the indazole ring is a frequent site for modification to explore and optimize biological activity. Studies on indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors revealed that the presence of a suitably substituted carbohydrazide (B1668358) moiety at the C3 position is critical for potent inhibitory activity. Specifically, compounds featuring this group demonstrated significant IDO1 inhibition. nih.gov

In another study focusing on anti-cancer agents, the introduction of an iodine atom at the C3 position of certain 1H-indazole derivatives was investigated. This modification was part of a broader exploration of the SAR of these compounds. rsc.org For a series of 1H-indazole-3-amine derivatives, substitutions on the amine group at the C3 position were found to be pivotal for their anti-proliferative effects against various human cancer cell lines. nih.gov For instance, novel 3-aminoindazole derivatives have been developed from 3-amino-5-substituted indazole starting materials, leading to potent inhibitors of anaplastic lymphoma kinase (ALK). nih.govmdpi.com One such derivative, entrectinib, demonstrated high activity against ALK with an IC₅₀ value of 12 nM. nih.govmdpi.com

Substitutions at the C4-Position

For a series of indazole arylsulfonamides developed as CC-chemokine receptor 4 (CCR4) antagonists, substitutions at the C4-position were extensively studied. The research indicated that methoxy- or hydroxyl-containing groups were the more potent substituents at this position. acs.org Interestingly, while there were measurable differences in the acidity (pKa) of the sulfonamide NH based on the C4-substituent, there was no direct correlation found between the pKa and the compound's potency. acs.org

| Compound | C4-Substituent | Affinity (pIC₅₀) | Sulfonamide pKa |

|---|---|---|---|

| 7a | -H | 7.4 | 7.28 |

| 7b | -OMe | 7.6 | 7.56 |

| 7e | -OH | 7.7 | 7.06 |

| 7g | -CH₂OH | 8.2 | 7.22 |

| 7i | -(CH₂)₂OH | 7.9 | 7.26 |

Substitutions at the C5-Position

The C5-position has also been a target for modification in various indazole series. In the development of potent poly(ADP-ribose) polymerase (PARP) inhibitors, a 5-fluoro-2-phenyl-2H-indazole-7-carboxamide analog was identified that displayed excellent PARP enzyme inhibition with an IC₅₀ of 4 nM. nih.gov For CCR4 antagonists, it was found that only small groups were well-tolerated at the C5 position. acs.org Furthermore, in the pursuit of novel 3-aminoindazole derivatives, a 3-amino-5-substituted indazole served as a key starting point for generating compounds with significant enzyme inhibition and antiproliferative activities. nih.govmdpi.com

Substitutions at the C6-Position

The C6-position of the indazole ring is a critical site for substitution, influencing the activity of diverse pharmacological agents. In the context of CCR4 antagonists, analogs with substitutions at C6 were generally preferred over those substituted at C5 or C7. acs.org

Research into selective protein arginine deiminase 4 (PAD4) inhibitors provided a direct comparison of chloro-substitutions at different positions. An inhibitor with a chloro group at the C6-position (12c) resulted in both increased potency against PAD4 and a 2-fold selectivity for PAD4 over PAD3, whereas a C7-chloro substitution (12b) only modestly increased inhibitory activity against both enzymes. nih.gov

| Compound | Substitution | PAD4 kinact/KI (M-1s-1) | PAD3 kinact/KI (M-1s-1) |

|---|---|---|---|

| 12a | Unsubstituted | 1400 ± 200 | 1500 ± 200 |

| 12b | 7-Chloro | 2000 ± 200 | 2200 ± 100 |

| 12c | 6-Chloro | 3200 ± 200 | 1600 ± 100 |

Furthermore, a series of 6-substituted amino-1H-indazole derivatives were designed and evaluated for their anti-proliferative activity. benthamdirect.com Among these, N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) showed potent activity against the human colorectal cancer cell line HCT116 with an IC₅₀ value of 14.3 ± 4.4 μM. benthamdirect.com In the development of bacterial GyrB inhibitors, the introduction of hydroxyl (-OH) and methoxy (B1213986) (-OMe) groups at the C6-position was explored to enhance binding affinity by engaging with key amino acid residues like Asn54. nih.gov

Substitutions at the C7-Position

Substitutions at the C7 position have also been shown to impact biological activity. As noted previously in the study of PAD4 inhibitors, a chloro-substituent at the C7-position led to a modest increase in inhibitory activity against both PAD4 and PAD3, but without the improved selectivity seen with C6-substitution. nih.gov For CCR4 antagonists, only small substituents were tolerated at the C7 position. acs.org In the development of PARP inhibitors, a series of substituted 2-phenyl-2H-indazole-7-carboxamides were synthesized and evaluated, highlighting the importance of the substituent pattern on the indazole core for potent inhibition. nih.gov

Mechanistic Insights into the Biological Action of 1 Acetyl 6 Chloro 1h Indazole

Identification and Validation of Molecular Targets

The biological activity of 1-Acetyl-6-chloro-1H-indazole is rooted in its interaction with specific molecular targets. In the context of its anticancer properties, research has pointed towards its ability to modulate key proteins involved in apoptosis and cell cycle regulation.

In vitro studies on human cancer cell lines have demonstrated its cytotoxic effects. For instance, in K562 leukemia cells, this compound was reported to induce apoptosis, with an IC50 value of 5.15 µM. The molecular mechanism behind this is suggested to involve the modulation of Bcl-2 family proteins and the p53/MDM2 pathway. The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway, while the p53 tumor suppressor protein is a critical checkpoint in cell cycle control and apoptosis.

Furthermore, some evidence suggests that this compound may act as an inhibitor of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is frequently overexpressed in various cancers and inflammatory conditions, playing a role in tumor growth and inflammation.

In the realm of antimicrobial activity, a key molecular target has been identified for the closely related compound, 6-chloro-1H-indazole. This parent compound, lacking the acetyl group, has been shown to inhibit lactoperoxidase (LPO), an important enzyme in the innate immune system with antimicrobial properties. ahievran.edu.trnih.gov

Elucidation of Cellular Signaling Pathway Modulation

Building on the identification of its molecular targets, the modulation of cellular signaling pathways by this compound is a critical aspect of its mechanism of action.

The proposed interaction with the p53/MDM2 pathway is of significant interest. MDM2 is an E3 ubiquitin ligase that targets the p53 tumor suppressor for proteasomal degradation. By potentially inhibiting the MDM2-p53 interaction, this compound could lead to the stabilization and accumulation of p53. Elevated levels of p53 can then trigger downstream signaling cascades that result in cell cycle arrest, allowing for DNA repair, or if the damage is too severe, the induction of apoptosis. This modulation of the p53 pathway is a cornerstone of its potential anticancer effects.

The modulation of Bcl-2 family proteins further supports its pro-apoptotic mechanism. This family consists of both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. A shift in the balance towards pro-apoptotic proteins, which can be influenced by compounds like this compound, leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c, a key event in the activation of the caspase cascade and execution of apoptosis.

Additionally, research on the structurally similar compound, 4-bromo-6-chloro-1H-indazole, has indicated interference with the phosphoinositide 3-kinase (PI3K) signaling pathway in breast cancer cells. The PI3K/Akt pathway is a crucial signaling cascade that promotes cell survival, proliferation, and growth, and its inhibition is a validated strategy in cancer therapy. While this finding is for a related analogue, it suggests a potential avenue of investigation for this compound.

Enzyme Inhibition Kinetics and Binding Modes

The inhibitory effect of indazole derivatives on various enzymes is a key component of their biological activity. For the related compound, 6-chloro-1H-indazole, its inhibition of lactoperoxidase (LPO) has been characterized kinetically. ahievran.edu.tr

A study investigating the effects of various indazole derivatives on bovine milk LPO found that 6-chloro-1H-indazole acts as a noncompetitive inhibitor of the enzyme. ahievran.edu.tr This mode of inhibition suggests that the compound binds to a site on the enzyme that is distinct from the active site, thereby altering the enzyme's conformation and reducing its catalytic efficiency. The inhibition constant (Ki) for this interaction was determined to be 252.78 µM. ahievran.edu.tr

| Compound | Enzyme | Inhibition Type | Ki (µM) | Reference |

|---|---|---|---|---|

| 6-chloro-1H-indazole | Lactoperoxidase (LPO) | Noncompetitive | 252.78 | ahievran.edu.tr |

While this compound has been suggested to inhibit COX-2, detailed kinetic data and binding mode analysis for this specific interaction are not yet available in the reviewed literature. The noncompetitive inhibition of LPO by its parent compound, however, provides a solid example of how this class of molecules can functionally interact with and modulate enzymatic activity. ahievran.edu.tr

Receptor Antagonism/Agonism Mechanisms

Currently, there is a lack of specific research in the public domain detailing the receptor antagonism or agonism mechanisms of this compound. The primary focus of the available literature has been on its intracellular targets related to cancer and microbial pathways.

However, it is noteworthy that the broader class of indazole derivatives has been explored for their interactions with various receptors. For example, certain indazole sulfonamides have been identified as allosteric antagonists of the CC-chemokine receptor 4 (CCR4), which is involved in inflammatory responses and cancer metastasis. In a different context, other indazole derivatives have been investigated for their affinity for the 5-HT6 receptor, a target for cognitive and neuropsychiatric disorders. While these findings highlight the potential for indazole-based compounds to act on cell surface receptors, it must be emphasized that this is not direct evidence for the activity of this compound at these or other receptors. Further research is required to determine if this specific compound exhibits any significant receptor binding and subsequent agonistic or antagonistic activity.

Preclinical Pharmacological Evaluation of Indazole Based Compounds

In Vivo Efficacy Studies in Disease Models

There is no available information from in vivo studies for 1-Acetyl-6-chloro-1H-indazole. Such studies are crucial for demonstrating a compound's potential therapeutic effects in a living organism, often using animal models that mimic human diseases.

Pharmacokinetic (PK) Profiling and ADME (Absorption, Distribution, Metabolism, Excretion) Research

Detailed pharmacokinetic and ADME data for this compound are not found in the public domain. This information is vital for understanding how the body processes the compound, which in turn influences its efficacy and safety.

While no direct data exists for the target compound, studies on structurally related indazole derivatives offer some insights into the potential metabolic pathways and pharmacokinetic challenges of this class of compounds. For instance, research on other 6-chloro-indazole analogues has been conducted. One study on an indazole derivative with a chloro group at the C6 position, 6-chloro-5-phenyl-1H-indazole-3-carboxylic acid , noted very low oral bioavailability (approximately 4%) in rats, despite having a low plasma clearance. acs.org This suggests that poor absorption can be a challenge for some compounds in this family. acs.org

Specific data on the oral bioavailability and plasma clearance of this compound are not available.

There is no published information on the metabolites of this compound. Generally, indazole-containing compounds can undergo various metabolic transformations. For some related carboxylic acid-containing indole (B1671886) and indazole compounds, acyl glucuronidation has been identified as a primary clearance mechanism in both animals and humans. osti.gov

Oral Bioavailability and Plasma Clearance

Toxicological Assessments and Safety Pharmacology

No toxicological or safety pharmacology data for this compound has been reported. These assessments are fundamental for identifying potential adverse effects and determining a compound's safety profile before it can be administered to humans.

Future Research Directions and Translational Perspectives for 1 Acetyl 6 Chloro 1h Indazole

Rational Design of Next-Generation Indazole-Based Therapeutics

The rational design of new therapeutic agents based on the 1-Acetyl-6-chloro-1H-indazole structure is a promising avenue for future research. This approach leverages existing structure-activity relationship (SAR) data to guide the synthesis of more potent and selective molecules. mdpi.comnih.gov The indazole ring is a versatile scaffold that allows for substitution at multiple positions, with the N1, C3, and C6 positions being particularly important for modulating biological activity. acs.orgnih.govmdpi.com

The N1-acetyl group of this compound is a critical site for modification. Studies on related indazole series have shown that replacing or modifying N1-substituents can significantly impact potency and pharmacokinetic properties. acs.org For instance, the replacement of the acetyl group with various benzyl (B1604629) groups has been explored to optimize binding to specific targets. acs.org Similarly, the chlorine atom at the C6-position is a key feature. Halogen substitutions, particularly at the C6 position, are common in potent indazole-based inhibitors. acs.org Further exploration could involve introducing other functional groups at this position to enhance target engagement or improve metabolic stability. ontosight.ai

Structure-guided drug design, which utilizes 3D structural information of the target protein, is a powerful tool. mdpi.com For example, research on indazole-based kinase inhibitors has used this approach to develop compounds with nanomolar potency by optimizing substituents on the indazole core. mdpi.comacs.orgnih.gov By understanding the target's binding pocket, modifications can be designed to maximize favorable interactions and displace water molecules, leading to improved affinity.

| Position on Indazole Core | Substitution Type | Impact on Biological Activity | Reference |

|---|---|---|---|

| N1-Position | Methyl groups, Benzyl groups | Methylation can enhance cytotoxic activity. Specific benzyl substituents are critical for potency and oral absorption. | mdpi.comacs.org |

| C3-Position | Aryl/Heteroaryl groups, Vinyl groups | Key for interaction with target proteins; can establish the compound as a mimetic for protein-protein interaction inhibitors. | nih.govchim.it |

| C6-Position | Halogens (e.g., Chlorine), Small groups | Generally preferred over other positions for substitution. The chloro group is a common feature in active compounds. | acs.org |

| C7-Position | Bulky substituents | Can create steric hindrance, which may decrease binding affinity to certain targets like neuronal nitric oxide synthase. | tandfonline.com |

Synergistic Combinations with Existing Therapeutic Agents

A significant future direction is the exploration of this compound derivatives in combination with existing drugs to enhance therapeutic efficacy and overcome drug resistance. biorxiv.org Combination therapy is a cornerstone of modern oncology and can lead to synergistic effects, where the combined effect of two drugs is greater than the sum of their individual effects. biorxiv.orglongdom.org

A recent study highlighted the potential of novel carbohydrate-substituted indazole derivatives to act as synergistic agents with receptor tyrosine kinase (RTK) inhibitors like Apatinib and Gefitinib. biorxiv.org The study identified an indazole compound that, when combined with an RTK inhibitor, resulted in a strong synergistic anti-tumor effect. biorxiv.org The effectiveness of such combinations is often quantified using the Combination Index (CI), where a value less than 1 indicates synergy. biorxiv.org This approach could be highly relevant for derivatives of this compound, which could be developed to sensitize cancer cells to established therapies. biorxiv.org Future research would involve screening these derivatives in combination with a panel of approved anticancer agents against various cancer cell lines.

| Cell Line | Agent(s) | Concentration | Combination Index (CI) | Observed Effect | Reference |

|---|---|---|---|---|---|

| HGC-27 (Gastric Cancer) | Compound 10d-02 + Apatinib | IC50 + 10 µM | 0.2 - 0.6 | Strong Synergism | biorxiv.org |

| HGC-27 (Gastric Cancer) | Compound 23f + Apatinib | IC50 + 10 µM | 0.6 - 0.8 | Moderate Synergism | biorxiv.org |

Development of Novel Research Tools and Probes

Beyond direct therapeutic applications, the this compound scaffold is an excellent candidate for the development of novel chemical probes and research tools. samipubco.comnih.gov These tools are essential for studying complex biological processes, validating new drug targets, and identifying new bioactive molecules. nih.gov

One innovative application is the creation of paramagnetic probes for use in nuclear magnetic resonance (NMR)-based screening. nih.gov Researchers have successfully synthesized an indazole derivative labeled with a spin-active nitroxide group. nih.gov This paramagnetic probe was used to detect the binding of other small molecules to a "second site" on a protein kinase, providing valuable information for the design of bidentate inhibitors with potentially higher affinity and specificity. nih.gov

Furthermore, indazole derivatives can be developed as molecular probes to study protein-protein interactions, which are notoriously difficult to target with small molecules. nih.gov A rigidified indazole scaffold was identified as a superior mimetic of a known inhibitor (4EGI-1) of the eIF4E/eIF4G interaction, a key step in cap-dependent translation initiation that is often dysregulated in cancer. nih.gov Such probes are invaluable for elucidating the role of these pathways in disease. nih.gov The development of indazole-based ligands as probes to study membrane transporters also represents a growing area of interest. samipubco.com

Exploration of Structure-Function Relationships at the Atomic Level

A deep understanding of how a molecule interacts with its biological target at an atomic level is crucial for modern drug discovery. Future research on this compound derivatives will heavily rely on techniques like X-ray crystallography and computational molecular modeling to elucidate these structure-function relationships. nih.govtandfonline.com

These methods provide a high-resolution view of the ligand-protein complex, revealing key binding interactions such as hydrogen bonds, hydrophobic interactions, and the influence of specific functional groups. samipubco.com For example, the crystal structure of an indazole-based inhibitor bound to the Mps1 kinase was instrumental in guiding the subsequent design of analogs with significantly improved potency. acs.orgnih.gov This structure-based design approach allowed for the precise optimization of substituents at the 3- and 6-positions of the indazole core to maximize complementarity with the kinase's active site. acs.orgnih.gov

Molecular modeling studies can also explain observed SAR trends. For instance, modeling has suggested that bulky substituents at the 7-position of the indazole ring can cause steric hindrance, preventing the compound from adopting the optimal binding pose in the active site of neuronal nitric oxide synthase. tandfonline.com Applying these techniques to derivatives of this compound will enable a more predictive and efficient drug design process, reducing the trial-and-error nature of traditional medicinal chemistry. longdom.org

Q & A

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of chloro-containing intermediates.

- Waste disposal : Neutralize acidic/byproduct streams before disposal, adhering to institutional guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.